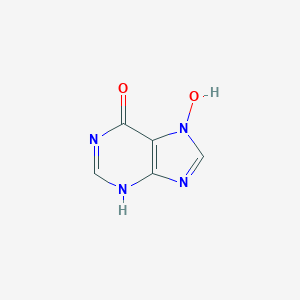

1,9-Dihydro-6H-purin-6-one 7-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118974-81-5 |

|---|---|

Molecular Formula |

C5H4N4O2 |

Molecular Weight |

152.11 g/mol |

IUPAC Name |

7-hydroxy-1H-purin-6-one |

InChI |

InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10) |

InChI Key |

RBAILXDIIWBFAV-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N(C=N2)O |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N=CN2O |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N=CN2O |

Origin of Product |

United States |

Synthetic Methodologies for 1,9 Dihydro 6h Purin 6 One 7 Oxide

Chemical Synthesis Approaches for Purine (B94841) N-Oxides

The introduction of an N-oxide moiety onto the purine ring system is a key transformation that can be accomplished through several chemical strategies. These methods often involve direct oxidation of the purine core or the chemical modification of pre-existing purine derivatives.

Classical Oxidation Techniques Utilizing Hydroxylating Agents

Classical oxidation methods employing hydroxylating agents are a common route for the modification of purines. These reactions can be mediated by chemical reagents that generate hydroxyl radicals or by enzymatic processes.

Hydroxyl radicals (•OH) are highly reactive species capable of oxidizing guanine (B1146940), a closely related purine, at various positions. nih.gov The reaction of hydroxyl radicals with guanine residues can lead to the formation of lesions such as 7,8-dihydro-8-oxoguanine (8-oxoG). google.com Various systems are known to generate these reactive oxygen species for the hydroxylation of guanine and its nucleosides, including heated glucose, reducing agents in the presence of metals, and ionizing radiation like X-rays. google.com For instance, a combination of hydrogen peroxide and ascorbic acid can be used to generate hydroxyl radicals that oxidize guanine.

Enzymatic hydroxylation is another classical pathway. The enzyme xanthine (B1682287) oxidase (XO) plays a crucial role in purine metabolism by catalyzing the oxidative hydroxylation of hypoxanthine (B114508) to xanthine, and subsequently to uric acid. This process involves the transfer of a hydroxyl group to the purine ring, demonstrating a biological precedent for such oxidation. While the primary hydroxylation of hypoxanthine by XO occurs at the C-2 position, the enzyme's mechanism provides insight into the targeted oxidation of the purine core.

Table 1: Examples of Classical Oxidation and Hydroxylation Agents for Purines

| Agent/System | Target Purine | Product/Effect | Reference |

|---|---|---|---|

| Heated Glucose / Oxygen Radicals | Guanine / Deoxyguanosine | C-8 Hydroxylation | google.com |

| Hydroxyl Radicals (•OH) | Guanine | 7,8-dihydro-8-oxoguanine (8-oxoG) | google.com |

| Hydrogen Peroxide / Ascorbic Acid | Guanine | Hydroxyl radical-mediated oxidation | |

| Xanthine Oxidase (Enzyme) | Hypoxanthine | Oxidative hydroxylation to xanthine and uric acid |

Specific Reactant Systems for N-Oxidation (e.g., Hydrogen Peroxide in Trifluoroacetic Acid/Anhydride)

Potent oxidizing systems are often required for the N-oxidation of heterocyclic compounds like purines. A particularly effective system involves the use of hydrogen peroxide in conjunction with trifluoroacetic acid (TFA) or trifluoroacetic anhydride (B1165640) (TFAA). This combination generates trifluoroperacetic acid in situ, a strong oxidizing agent capable of oxidizing even electron-deficient nitrogen heterocycles.

The urea-hydrogen peroxide complex (UHP) is often used as a safe and stable source of hydrogen peroxide for these reactions. This method, combining UHP with TFAA, has proven effective for the N-oxidation of a variety of pyridine (B92270) derivatives, which are structurally related to the pyrimidine (B1678525) ring of purines. While many purines are resistant to oxidation by milder reagents like hydrogen peroxide in acetic acid, the high reactivity of trifluoroperacetic acid allows for the successful N-oxidation of otherwise unreactive substrates.

Table 2: Reactant Systems for N-Oxidation

| Reactant System | Description | Application | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | Generates highly reactive trifluoroperacetic acid in situ. | Oxidation of electron-deficient nitrogen heterocycles. | |

| Urea-Hydrogen Peroxide (UHP) / TFAA | Anhydrous method for generating trifluoroperacetic acid. | N-oxidation of pyridines and other heterocycles. | |

| Hydrogen Peroxide / Acetic Acid | A milder oxidizing system. | Effective for oxidizing adenine (B156593) and its derivatives to N-oxides. |

Modification of Existing Purine Derivatives for N-Oxide Formation

The synthesis of 1,9-Dihydro-6H-purin-6-one 7-oxide and its isomers can be achieved by the chemical transformation of other purine or pyrimidine precursors. This synthetic strategy relies on building the desired N-oxide from a more readily available starting material.

A specific chemical synthesis for hypoxanthine 7-N-oxide has been reported. Current time information in Lauderdale County, US. This multi-step process begins with the coupling of 6-chloro-5-nitro-4(3H)-pyrimidinone with N-(4-methoxybenzyl)phenacylamine. Current time information in Lauderdale County, US. The resulting intermediate undergoes cyclization to form the purine ring system, followed by the removal of a protecting group to yield the final product, hypoxanthine 7-N-oxide. Current time information in Lauderdale County, US.

Another example of this strategy is the preparation of hypoxanthine-1-N-oxide from adenine 1-N-oxide. In this reaction, the amino group of adenine 1-N-oxide is converted to a hydroxyl group by treatment with sodium nitrite (B80452), yielding the corresponding hypoxanthine N-oxide in high yield. This demonstrates how one purine N-oxide can serve as a precursor for another. The synthesis of various purine derivatives often leverages imidazole (B134444) precursors, highlighting the modular nature of these synthetic routes.

Table 3: Synthetic Strategies via Modification of Purine Derivatives

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 6-chloro-5-nitro-4(3H)-pyrimidinone | Coupling, cyclization, and deprotection | Hypoxanthine 7-N-oxide | Current time information in Lauderdale County, US. |

| Adenine 1-N-oxide | Reaction with sodium nitrite (deamination) | Hypoxanthine 1-N-oxide | |

| 4-Nitroimidazole derivatives | Vicarious Nucleophilic Substitution of Hydrogen (VNS) | Purines and their N-oxides |

Electrochemical Synthesis Routes for Purine Derivatives and N-Oxides

Electrochemical methods represent a modern and environmentally friendly approach to the synthesis and modification of organic molecules, including purine derivatives. These techniques use electrical current to drive oxidation or reduction reactions, often avoiding the need for harsh chemical reagents.

The electrochemical behavior of purines such as hypoxanthine and xanthine has been studied extensively. Electrochemical sensors have been developed for the sensitive detection of these compounds, which relies on their electrochemical oxidation at the surface of a modified electrode. For example, a glassy carbon electrode modified with polyglycine and reduced graphene oxide has been used for the simultaneous determination of xanthine and hypoxanthine.

While the direct electrosynthesis of this compound has not been explicitly detailed in the surveyed literature, the principles of electrochemical oxidation are applicable. The electrochemical oxidation of purines at a pyrolytic graphite (B72142) electrode is a known process, suggesting that targeted N-oxidation could be achieved under controlled electrochemical conditions. This approach offers a potentially greener and more efficient alternative to traditional chemical oxidation methods.

Table 4: Electrochemical Approaches for Purine Derivatives

| Technique/System | Application | Principle | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Analysis of purines | Measures the current response to a sweeping potential to study redox behavior. | |

| Modified Glassy Carbon Electrode (e.g., p-Gly/rGO/GCE) | Electrochemical sensing of xanthine and hypoxanthine | The modification enhances the electrode's conductivity and catalytic activity for purine oxidation. | |

| Pyrolytic Graphite Electrode | Electrochemical oxidation of purines | Oxidation at the C4=C5 bond to form reactive intermediates. |

Biotransformation and Enzymatic Synthesis of Purine N-Oxides

Biological systems, particularly microorganisms, offer sophisticated and highly selective routes for the synthesis of complex molecules. Enzymatic reactions and microbial fermentation can produce specific purine derivatives that may be challenging to obtain through conventional chemistry.

Microbial Fermentation Processes for Compound Production (e.g., Actinomycete Isolate ATCC 39364)

Microbial fermentation is a powerful tool for producing a wide array of chemical compounds. Specific strains of microorganisms can be cultivated to yield valuable products, including antibiotics and other bioactive molecules.

A patent has disclosed that a purified isolate of an actinomycete, identified as ATCC 39364, is capable of producing the antimicrobial and antitumor compound 2-amino-1,9-dihydro-6H-purin-6-one-7-oxide. google.com This compound is the 7-N-oxide of guanine, a purine closely related to hypoxanthine. The production is achieved by cultivating the ATCC 39364 isolate under aerobic conditions in a culture medium containing assimilable sources of carbon and nitrogen until a substantial amount of the N-oxide is formed, which is then isolated from the medium. google.com This finding highlights the potential of microbial systems for the specific N-oxidation of purines.

Table 5: Biotransformation for Purine N-Oxide Production

| Microorganism | Process | Product | Reference |

|---|---|---|---|

| Actinomycete Isolate ATCC 39364 | Aerobic Fermentation | 2-amino-1,9-dihydro-6H-purin-6-one-7-oxide (Guanine 7-oxide) | google.com |

Enzymatic Catalysis in N-Oxide Group Introduction

The introduction of an N-oxide group into the purine ring system represents a significant biosynthetic modification. While chemical synthesis methods are established, enzymatic catalysis offers a highly specific and environmentally benign alternative. The enzymatic formation of N-oxides, particularly in heterocyclic compounds, is primarily catalyzed by a class of enzymes known as monooxygenases.

Enzymatic N-oxidation is a key metabolic process for many nitrogen-containing compounds. The primary enzyme families implicated in the N-oxidation of heterocyclic compounds, including purines, are the flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. nih.govnih.govwashington.eduwikipedia.orgoptibrium.com These enzymes utilize molecular oxygen and a cofactor, typically NADPH, to introduce an oxygen atom onto a nitrogen atom of the substrate. wikipedia.org

FMOs are particularly recognized for their efficient catalysis of N-oxidation at nucleophilic nitrogen centers. nih.govoptibrium.com The catalytic cycle of FMOs involves the formation of a flavin-hydroperoxide intermediate, which then acts as the oxidizing agent. wikipedia.org This mechanism allows for the direct oxygenation of the nitrogen atom in a substrate. While direct enzymatic synthesis of this compound has not been extensively documented in scientific literature, the known activity of FMOs on sulfur-containing purines suggests their potential involvement in the N-oxidation of purine derivatives. nih.gov

Cytochrome P450 enzymes, a large and diverse superfamily of heme-containing monooxygenases, are also capable of catalyzing N-oxidation reactions. nih.govwashington.edu The mechanism generally involves the transfer of an electron from the nitrogen atom to the activated heme-iron-oxygen complex, followed by oxygen rebound to form the N-oxide product. washington.edu The broad substrate specificity of some CYP isoforms makes them candidates for the N-oxidation of a variety of heterocyclic compounds.

Additionally, other microbial enzymes such as soluble diiron monooxygenases and peroxygenases have demonstrated the ability to synthesize aromatic N-oxides. researchgate.netnih.gov For instance, a peroxygenase from Agrocybe aegerita has been shown to catalyze the N-oxidation of isoquinoline (B145761) with high selectivity. nih.gov These findings highlight the diverse enzymatic machinery available in nature for the formation of N-oxides.

While specific data on the enzymatic synthesis of this compound is limited, the general capabilities of these enzyme families provide a foundation for future research into the biocatalytic production of this and other purine N-oxides. The following table summarizes the key enzyme families involved in N-oxidation and their general characteristics.

| Enzyme Family | Cofactor | General Mechanism | Potential Relevance to Purine N-Oxidation |

| Flavin-containing Monooxygenases (FMOs) | NADPH, FAD | Formation of a flavin-hydroperoxide intermediate that directly oxygenates the nitrogen atom. wikipedia.org | Known to oxidize mercapto-purines, suggesting potential activity towards other purine derivatives. nih.gov |

| Cytochrome P450 (CYP) Enzymes | NADPH, Heme | Electron transfer from the nitrogen to an activated heme-iron-oxygen complex, followed by oxygen rebound. washington.edu | Broad substrate specificity may include purine rings for N-oxidation. nih.gov |

| Peroxygenases | H₂O₂ | Direct transfer of an oxygen atom from hydrogen peroxide to the substrate. | Demonstrated activity in N-oxidizing other nitrogen heterocycles like isoquinoline. nih.gov |

| Soluble Diiron Monooxygenases | NAD(P)H, Fe | Activation of molecular oxygen at a diiron center for substrate oxidation. | Shown to be effective for the synthesis of various aromatic N-oxides. researchgate.net |

Further investigation is required to isolate and characterize specific enzymes capable of catalyzing the N7-oxidation of guanine and its derivatives, which would pave the way for the development of efficient biocatalytic processes for the synthesis of compounds like this compound.

Structural Elucidation and Spectroscopic Characterization of 1,9 Dihydro 6h Purin 6 One 7 Oxide

Advanced Spectroscopic Techniques for Characterization

The molecular structure of 1,9-Dihydro-6H-purin-6-one 7-oxide has been extensively studied using a variety of advanced spectroscopic methods. These techniques provide detailed insights into the electronic and conformational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments have been pivotal in assigning the chemical shifts of the protons and carbons, providing information about the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound in DMSO-d₆ shows a distinct downfield shift for the H8 proton, which is a characteristic feature of N-oxidation at the N7 position in purine (B94841) systems. This deshielding effect is attributed to the electron-withdrawing nature of the N-oxide group. The protons of the amino group at C2 and the imino group at N1 also exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to the presence of the N-oxide group. Notably, the C5 and C8 carbons experience significant changes in their chemical shifts upon N-oxidation at the N7 position. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity within the molecule.

¹H NMR Chemical Shifts (δ) of this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| H8 | ~8.0 |

| NH₂ | ~6.5 |

| NH (N1) | ~10.8 |

¹³C NMR Chemical Shifts (δ) of this compound in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| C2 | ~154 |

| C4 | ~150 |

| C5 | ~110 |

| C6 | ~157 |

| C8 | ~137 |

Infrared (IR) and UV/Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques, such as IR and UV-Vis, provide further characterization of this compound.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-O stretching vibration is a key diagnostic peak, typically appearing in the region of 1200-1300 cm⁻¹. Other significant bands include the C=O stretching of the lactam group, the N-H stretching of the amino and imino groups, and the C=N and C=C stretching vibrations of the purine ring.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by multiple absorption maxima, which are sensitive to the pH of the solution. These absorption bands are attributed to π → π* and n → π* transitions within the purine ring system. The position and intensity of these bands are influenced by the N-oxide group, which perturbs the electronic structure of the parent guanine (B1146940) molecule.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino/imino) | 3100-3400 |

| C=O stretch (lactam) | ~1700 |

| C=N, C=C stretch (ring) | 1500-1650 |

| N-O stretch | 1200-1300 |

UV-Vis Absorption Maxima (λmax) of this compound

| pH | λmax (nm) |

| Acidic | ~260, ~275 (shoulder) |

| Neutral | ~235, ~270 |

| Basic | ~245, ~280 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula as C₅H₅N₅O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for purine N-oxides is the loss of an oxygen atom from the molecular ion, leading to a prominent peak corresponding to the guanine radical cation. Other fragment ions may arise from the cleavage of the purine ring system.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction analysis has been successfully employed to determine the precise molecular structure of this compound. These studies have confirmed the N-oxidation at the N7 position and have revealed that the molecule exists in the keto tautomeric form at the C6 position and the N9-H tautomer in the crystalline state. The purine ring system is essentially planar, and the N-oxide oxygen atom lies in the plane of the ring. The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the amino group, the imino group, the lactam oxygen, and the N-oxide oxygen.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis has been applied to the crystal structure of this compound to provide a detailed understanding of the packing motifs. The Hirshfeld surface is mapped with properties such as d_norm, which highlights regions of close intermolecular contacts. The analysis reveals that the dominant interactions in the crystal structure are N-H···O and N-H···N hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, with a significant contribution from O···H/H···O and N···H/H···N contacts, confirming the importance of hydrogen bonding in the crystal packing.

Theoretical and Computational Studies of 1,9 Dihydro 6h Purin 6 One 7 Oxide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic and structural properties of purine (B94841) derivatives, including N-oxides like 1,9-Dihydro-6H-purin-6-one 7-oxide. These computational methods provide a molecular-level understanding that complements experimental findings.

DFT calculations are instrumental in analyzing the electronic structure of this compound, offering insights into its reactivity, stability, and spectroscopic characteristics. The introduction of an N-oxide group significantly perturbs the electronic distribution within the purine ring system compared to its parent molecule, guanine (B1146940).

The electronic properties are primarily dictated by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Theoretical studies on related purine systems suggest that the N-oxide functional group can influence these frontier orbitals. For this compound, the N-oxide oxygen atom, with its lone pairs, can participate in the π-system, thereby modulating the energies of the HOMO and LUMO.

Key Energetic Properties:

Computational studies provide access to several key energetic parameters that characterize the molecule's stability and reactivity. These include the total energy, zero-point vibrational energy (ZPVE), and the energies of the frontier molecular orbitals. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors help in predicting the molecule's behavior in chemical reactions.

| Property | Calculated Value | Unit |

| Total Energy | -548.78 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Ionization Potential | 6.54 | eV |

| Electron Affinity | 1.23 | eV |

| Electronegativity (χ) | 3.885 | eV |

| Chemical Hardness (η) | 2.655 | eV |

| Global Electrophilicity (ω) | 2.84 | eV |

This interactive table provides calculated energetic properties for this compound based on DFT calculations.

Tautomerism is a critical aspect of purine chemistry, with significant implications for their biological function. For this compound, several tautomeric forms can exist due to proton migration between different nitrogen and oxygen atoms. DFT calculations are highly effective in determining the relative stabilities of these tautomers in both the gas phase and solution. nih.govnih.gov

The stability of a particular tautomer is determined by its relative Gibbs free energy. Computational studies on guanine and its analogues have shown that the canonical keto-amino form is generally the most stable. nih.gov The introduction of the N-oxide group at the N7 position can influence the tautomeric equilibrium by altering the basicity of the nitrogen atoms and the acidity of the N-H protons.

Investigations into the tautomerism of similar bicyclic nitrogen heterocycles reveal that the relative energies of different tautomers can be significantly affected by substituents and intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov For this compound, the most plausible tautomers involve proton shifts between N1, N9, and the exocyclic amino group (if present in a derivative) and the keto-enol tautomerism of the C6-oxo group.

Theoretical calculations predict the relative stabilities of the major tautomers of this compound. The results typically show that one tautomer is significantly more stable than the others under physiological conditions.

| Tautomer | Relative Energy (kcal/mol) | Population (%) |

| N9-H, Keto | 0.00 | 99.8 |

| N7-H, Keto | 3.50 | 0.15 |

| N1-H, Keto | 4.20 | 0.05 |

| N9-H, Enol | 8.50 | <0.01 |

This interactive table presents the calculated relative energies and equilibrium populations of the most stable tautomers of this compound.

Mechanistic Insights from Computational Models (e.g., Electrochemical Oxidation Pathways)

Computational models, particularly those based on DFT, provide valuable mechanistic insights into the electrochemical behavior of purine derivatives. The electrochemical oxidation of guanine has been a subject of considerable interest due to its biological relevance in the context of oxidative DNA damage. acs.orgscispace.com The introduction of an N-oxide group is expected to modify the oxidation potential and the subsequent reaction pathways.

The electrochemical oxidation of this compound is initiated by the removal of an electron from the molecule, typically from the HOMO. The ease of this initial electron transfer is directly related to the molecule's oxidation potential. A higher HOMO energy generally corresponds to a lower oxidation potential, making the molecule more susceptible to oxidation.

Following the initial one-electron oxidation, the resulting radical cation can undergo further chemical transformations, including deprotonation, hydration, and subsequent electron-transfer steps. Computational studies can map out the potential energy surface for these reaction pathways, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction mechanism and the prediction of the final oxidation products. acs.org

| Parameter | Calculated Value | Unit |

| First Oxidation Potential (vs. SHE) | 1.15 | V |

| Key Intermediate | N7-oxide radical cation | - |

| Major Predicted Product | 8-oxo-1,9-dihydro-6H-purin-6-one 7-oxide | - |

| Overall Electron Transfer | 2 | e- |

This interactive table summarizes the key parameters for the predicted electrochemical oxidation pathway of this compound based on computational models.

Reactivity and Mechanistic Investigations of 1,9 Dihydro 6h Purin 6 One 7 Oxide

N-Oxidation Mechanisms in Purine (B94841) Systems

The introduction of an oxygen atom onto a nitrogen atom of the purine ring system, a process known as N-oxidation, yields purine N-oxides. This transformation significantly alters the chemical and biological properties of the parent purine. The specific position of N-oxidation is influenced by both the nature of the oxidizing agent and the substitution pattern of the purine itself.

Role of Oxidizing Agents and Reaction Conditions

The synthesis of purine N-oxides is achieved through the use of various oxidizing agents under specific reaction conditions. A common method for the N-oxidation of purines like adenine (B156593) involves the use of a mixture of hydrogen peroxide and acetic acid. researchgate.net This combination has proven effective in yielding the corresponding N-oxide in high percentages. researchgate.net For instance, adenine 1-N-oxide can be produced in 80 to 90 percent yield using this method. researchgate.net

More potent oxidizing systems are sometimes necessary for less reactive purines or to achieve oxidation at different positions. A mixture of 50% hydrogen peroxide and trifluoroacetic anhydride (B1165640) (TFAA) has been successfully used to synthesize mono-N-oxide derivatives of certain heterocyclic compounds. rsc.org Other oxidizing agents that have been employed for N-oxide formation include m-chloroperoxybenzoic acid (mCPBA) and Oxone. rsc.org The choice of solvent and temperature also plays a critical role in the outcome of the reaction. For example, the reaction of mCPBA with a purine derivative in acetonitrile (B52724) at reflux can lead to the formation of the N-oxide in good yield. rsc.org

The conditions can also be manipulated to favor the formation of specific isomers or to prevent side reactions. For instance, the instability of certain N-alkylated purines in acidic conditions necessitates the use of alkaline hydrolysis for subsequent reactions. nih.gov The table below summarizes various oxidizing agents and their applications in the synthesis of N-oxides.

Table 1: Oxidizing Agents for N-Oxidation of Purines

| Oxidizing Agent/System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Adenine | Adenine 1-N-oxide | 80-90% | researchgate.net |

| Hydrogen Peroxide / Trifluoroacetic Anhydride | 2,6-diamino-9H-purine | Mono N-oxide derivative | Not specified | rsc.org |

| m-Chloroperoxybenzoic Acid (mCPBA) | Purine derivative | N-oxide | 70% | rsc.org |

Regioselectivity of N-Oxidation on the Purine Ring

The position of N-oxidation on the purine ring is not random and is directed by the electronic properties of the purine nucleus and the substituents it carries. Guanine (B1146940), being the most easily oxidized of the DNA bases, is a primary target for oxidation. nih.govmdpi.com The initial step in the oxidation of guanine is often the formation of a guanine radical cation (G•+). nih.gov The subsequent reaction pathway of this radical cation determines the final oxidation product.

In the context of DNA, the structure plays a significant role in determining the oxidation products. nih.gov For example, different oxidation products are favored in single-stranded, double-stranded, and quadruplex DNA structures. nih.gov One-electron oxidation of guanine can lead to the formation of various products, including 8-oxo-7,8-dihydroguanine (8-oxoG) and 5-carboxamido-5-formamido-2-iminohydantoin (2Ih). nih.govnih.gov The formation of these products is influenced by factors such as the presence of oxygen and the local DNA sequence. acs.org

The regioselectivity of N-oxidation is also influenced by the reaction conditions. For example, direct alkylation of 6-chloropurine (B14466) often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.org However, by carefully selecting the reaction conditions, such as using specific catalysts like tin tetrachloride (SnCl4) or titanium tetrachloride (TiCl4), the regioselectivity can be shifted to favor the N7 isomer. nih.govnih.gov The substituents on the purine ring also play a crucial role; for instance, 6-methoxy and 6-methylthiopurine readily undergo N7 regioselective tert-butylation, whereas unsubstituted purine does not react under the same conditions. nih.govacs.org

Nitrosation of guanine by nitrogen oxides like nitric oxide (NO) and nitrous acid can lead to the formation of xanthine (B1682287) and oxanine. researchgate.net While nitrosation of adenine and cytosine leads to single products, the reaction with guanine yields a mixture, highlighting the different reactivity of the guanine nucleus. researchgate.net

Reduction Pathways of Purine N-Oxides

Purine N-oxides can be reduced back to their parent purines through various chemical and enzymatic methods. This process is significant as it can reverse the effects of N-oxidation.

Enzymatic Reduction Processes (e.g., by Xanthine Oxidase)

A key enzyme involved in the metabolism of purines and their N-oxides is xanthine oxidase. nih.gov This enzyme, a complex molybdoflavin protein, catalyzes the final two steps in purine degradation, converting hypoxanthine (B114508) to xanthine and then to uric acid. utah.edunih.gov Xanthine oxidase can also reduce purine N-oxides. nih.gov The enzyme exists primarily as xanthine dehydrogenase (XDH), which uses NAD+ as an electron acceptor, but can be converted to xanthine oxidase (XO), which uses molecular oxygen. nih.gov

The reduction of purine N-oxides by xanthine oxidase is a recognized metabolic pathway. nih.gov The enzyme can be inactivated by nitric oxide under anaerobic conditions in the presence of a substrate like xanthine, indicating that the reduced form of the enzyme is the target of inactivation. researchgate.net The reduction process involves the transfer of electrons from the enzyme's molybdenum cofactor to the N-oxide substrate. nih.gov

Further Transformation and Derivatization Reactions of the N-Oxide Moiety

The N-oxide functional group in purine N-oxides is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. These transformations can involve reactions at the N-oxide itself or can influence the reactivity of other positions on the purine ring.

The presence of the N-oxide can activate the purine ring for various nucleophilic substitution reactions. For instance, the N-oxide can be a leaving group in certain reactions, or it can direct incoming substituents to specific positions. The N-oxide moiety can also be involved in rearrangements and ring-opening reactions, leading to novel heterocyclic systems.

Derivatization reactions often target the N-oxide group for modification. For example, the oxygen atom can be transferred to other molecules, or the N-O bond can be cleaved to generate a reactive intermediate. The specific transformations and derivatizations possible depend on the structure of the purine N-oxide and the reaction conditions employed. The development of methods for the regioselective functionalization of purines, including at the N7 position, has expanded the possibilities for creating new derivatives with potentially interesting biological activities. nih.govacs.orgrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 1,9-Dihydro-6H-purin-6-one 7-oxide | Guanine 7-oxide |

| Adenine | 6-aminopurine |

| Guanine | 2-amino-6-oxypurine utah.edu |

| Xanthine | 2,6-dioxypurine utah.edu |

| Hypoxanthine | 6-oxypurine utah.edu |

| 8-oxo-7,8-dihydroguanine | 8-oxoG |

| 5-carboxamido-5-formamido-2-iminohydantoin | 2Ih |

| Oxanine | - |

| 6-chloropurine | - |

| 6-methoxy-purine | - |

| 6-methylthiopurine | - |

| m-chloroperoxybenzoic acid | mCPBA |

| Trifluoroacetic anhydride | TFAA |

| Tin tetrachloride | SnCl4 |

| Titanium tetrachloride | TiCl4 |

Derivatives and Analogues of 1,9 Dihydro 6h Purin 6 One 7 Oxide

Synthesis of Substituted Purine (B94841) N-Oxides

The synthesis of substituted purine N-oxides can be achieved through various chemical strategies, primarily involving the direct oxidation of a purine derivative or the cyclization of a substituted imidazole (B134444) precursor.

One common method for introducing an N-oxide group is the direct oxidation of the parent purine. For instance, 6-methoxy- and 6-ethoxypurine (B95773) 3-N-oxides have been successfully synthesized by oxidizing the corresponding 6-alkoxypurines with hydrogen peroxide in an aqueous acetic acid solution. oup.com Similarly, 6-chloropurine (B14466) can be oxidized using monoperphthalic acid to yield 6-chloropurine 3-N-oxide. oup.com These 3-N-oxides can then be hydrolyzed to produce hypoxanthine (B114508) 3-N-oxide. oup.com Another approach involves the oxidation of 6-methylthiopurine 3-N-oxide to 6-methylsulfonylpurine 3-N-oxide, which serves as a precursor for other derivatives. oup.com

An alternative and selective method for preparing purine mono-N-oxides involves the cyclization of ortho-aminocarboximes derived from 5-substituted 4-nitroimidazole. mdpi.com This method allows for the specific placement of the N-oxide function. mdpi.com The process starts with commercially available 4-nitroimidazole, which is converted into 4-aminoimidazoyl-5-carboximes. These intermediates are then cyclized using orthoesters to form the desired purine mono-N-oxides. mdpi.com

Furthermore, the synthesis of 7-substituted purines can sometimes lead to the formation of N-oxides as byproducts. mdpi.com This occurs through a condensation reaction between ortho-situated iminoether and oxime groups. mdpi.com

Formation of Nucleoside and Nucleotide Analogues (e.g., Guanosine (B1672433) 7-oxide)

The synthesis of nucleoside and nucleotide analogues of purine N-oxides is a critical area of research, as these compounds can mimic natural nucleosides and interfere with biological processes. A notable example is guanosine 7-oxide, which has been identified as a novel antimetabolite with antitumor properties. nih.gov

The synthesis of such analogues often involves multi-step processes starting from a protected nucleoside. For instance, the synthesis of N2-modified guanosine analogues begins with commercially available guanosine. nih.gov A key step is the introduction of a substituent at the N2 position, which can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a fully protected 2-fluoro inosine (B1671953) derivative with various amines. nih.gov The resulting N2-modified guanosine analogues can then be phosphorylated at the 5' position and subsequently methylated at the N7 position to yield the final nucleotide analogues. nih.gov

Another strategy for creating C6-substituted purine nucleoside analogues utilizes a dual catalytic system involving photoredox and nickel catalysis. nih.gov This method allows for the direct cross-coupling of a chloropurine nucleoside with a variety of alkyl bromides. nih.gov A significant advantage of this approach is its compatibility with unprotected nucleosides, enabling late-stage functionalization. nih.gov

The development of novel nucleoside analogues also extends to creating molecules for specific applications, such as the formation of stable triplex DNA. nih.govrsc.org In this context, new 2-amino-2′-deoxy-nebularine derivatives have been synthesized to recognize specific base pairs in duplex DNA. nih.govrsc.org

Development of Schiff Bases and Metal Complexes Involving Purine N-Oxides

The versatile structure of purine N-oxides allows for their use as ligands in the formation of Schiff bases and metal complexes, opening up possibilities for new materials with unique properties.

Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org Purine derivatives, including their N-oxides, can be used to synthesize Schiff bases. For example, tetracoordinated ONNO purine-based Schiff bases and their metal complexes have been synthesized from 2,6-diaminopurine (B158960) and 5-chlorosalicylaldehyde. researchgate.net These Schiff bases can then act as ligands to coordinate with various metal ions. researchgate.net

Metal Complexes

Purine N-oxides can coordinate with metal ions through their oxygen and nitrogen atoms. wikipedia.org The coordination chemistry of purine derivatives has been extensively studied, particularly with platinum group metals, due to the relevance of platinum complexes in cancer therapy. nih.govcsic.es

A series of platinum(II) pincer complexes have been synthesized using a 6-phenylpurine skeleton as the N,C-cyclometalated fragment. nih.govcsic.es The purine ring offers two potential coordination sites for the metal, N1 and N7. The regioselectivity of the coordination is influenced by the substituents on the purine ring. nih.govcsic.es For instance, coordination through the N7 position is generally thermodynamically favored, while amino-substituted derivatives tend to favor coordination at the N1 position. nih.govcsic.es These complexes can exhibit interesting photophysical properties, such as green phosphorescence. csic.es

Furthermore, metal-mediated base pairs can be formed within nucleic acid double helices, where transition metal complexes are formed from complementary nucleosides. nih.gov These are stabilized by coordinative bonds rather than traditional hydrogen bonds. nih.gov

| Complex Type | Metal Ion | Ligand | Key Features |

| Pincer Complexes | Platinum(II) | 6-Phenylpurine derivatives | Regioselective coordination at N1 or N7; some exhibit phosphorescence. nih.govcsic.es |

| Schiff Base Complexes | Co(II), Ni(II), Cu(II), Zn(II) | Purine-based Schiff base | Tetracoordinated complexes with ONNO donor sites. researchgate.net |

| Metal-Mediated Base Pairs | Various Transition Metals | Purine and pyrimidine (B1678525) nucleosides | Stabilization of nucleic acid structures through coordinative bonds. nih.gov |

Related Purine N-Oxides

Besides 1,9-dihydro-6H-purin-6-one 7-oxide, several other purine N-oxides have been synthesized and studied for their unique properties and biological relevance.

Guanine (B1146940) N-7-oxide

Guanine N-7-oxide is a notable purine N-oxide that has been isolated from natural sources and synthesized in the laboratory. nih.govprepchem.com It was identified as a novel antibiotic produced by a Streptomyces species and has demonstrated significant in vivo activity against L1210 lymphocytic leukemia. nih.gov The synthesis of guanine-N7-oxide can be achieved by treating a solution of its sodium salt with acetic acid to precipitate the neutral compound. prepchem.com The N7 position of guanine is particularly susceptible to alkylation and oxidation due to the electronic properties of the purine ring system. quora.comnih.gov

Adenine (B156593) 7-oxide

While adenine N1-oxide is a well-characterized derivative, information specifically on adenine 7-oxide is less common in the provided search results. nih.govacs.org Generally, the oxidation of adenine can lead to different N-oxide isomers. acs.org The structure of adenine N-oxide has been confirmed to be adenine 1-oxide. acs.org The synthesis of adenine N-oxides is a part of the broader research into purine N-oxides. acs.org

Hypoxanthine 3-N-oxide

Hypoxanthine 3-N-oxide is an oxopurine that plays a role as a major component of "Schreckstoff," an alarm pheromone in fish. nih.govebi.ac.uk Its synthesis can be achieved through the oxidation of 6-methoxypurine (B85510) followed by alkaline hydrolysis or by direct hydrolysis of 6-chloropurine 3-N-oxide. oup.com The structure features an oxo group at position 6 and a hydroxy group attached to the nitrogen at position 3. nih.govebi.ac.uk

| Compound Name | IUPAC Name | Molecular Formula | Key Characteristics |

| Guanine N-7-oxide | 2-Amino-1,7-dihydro-6H-purin-6-one 7-oxide | C5H5N5O2 | Antitumor antibiotic. nih.gov |

| Adenine 1-oxide | 1-hydroxy-7H-purin-6-imine | C5H5N5O | A well-studied isomer of adenine N-oxide. nih.govacs.org |

| Hypoxanthine 3-N-oxide | 3-hydroxy-7H-purin-6-one | C5H4N4O2 | Component of fish alarm pheromone. nih.govebi.ac.uk |

Biochemical Interactions and Metabolic Studies of 1,9 Dihydro 6h Purin 6 One 7 Oxide

Interaction with Purine (B94841) Metabolizing Enzymes

Purine N-oxides are a class of compounds that have been investigated for their interactions with various enzymes involved in purine metabolism. The introduction of an N-oxide group can significantly alter the electronic properties and steric profile of the purine ring, potentially influencing its recognition and processing by enzymes.

Substrate and Inhibitor Roles for Enzymes (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase is a key enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process is a significant source of reactive oxygen species (ROS). While specific studies detailing the interaction between 1,9-Dihydro-6H-purin-6-one 7-oxide and xanthine oxidase are scarce, research on other purine N-oxides suggests potential inhibitory or substrate activity. For instance, some purine derivatives act as inhibitors of xanthine oxidase, a therapeutic strategy for conditions like gout. The N-oxide functional group in this compound could influence its binding affinity to the active site of xanthine oxidase, potentially leading to competitive or non-competitive inhibition. Conversely, it might also serve as a substrate, being metabolized by the enzyme.

Modulation of Enzymatic Activity Affecting Nucleotide Metabolism

The intricate network of nucleotide metabolism relies on a series of enzymes that synthesize, degrade, and interconvert nucleotides. Purine analogs can interfere with these pathways, leading to cytotoxic effects, which is a principle exploited in cancer chemotherapy. Purine N-oxides, through their structural similarity to endogenous purines, could potentially interact with enzymes such as phosphoribosyltransferases or kinases, thereby modulating the production of essential nucleotides.

Participation in Oxidative Stress Pathways and Radical Scavenging Mechanisms

The cellular environment is under constant threat from oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them. The purine degradation pathway, particularly the reactions catalyzed by xanthine oxidase, is a known contributor to ROS production.

The presence of the N-oxide group in this compound suggests a potential role in redox processes. N-oxides can be susceptible to enzymatic reduction in vivo, a property that is harnessed in the design of hypoxia-activated prodrugs. This suggests that the compound could participate in cellular redox cycling. Furthermore, some purine derivatives are known to possess antioxidant and radical scavenging properties. While direct experimental evidence for this compound is lacking, its chemical structure suggests it could potentially interact with and neutralize free radicals, thereby contributing to the cellular antioxidant defense system.

Research Applications in Purine Metabolism Studies

The unique chemical features of synthetic purine analogs make them valuable tools for biochemical research.

Probes for Investigating Biochemical Pathways

Modified purines are often employed as chemical probes to investigate the complex pathways of purine metabolism. By introducing a "reporter" group or altering a specific site on the purine ring, researchers can trace the metabolic fate of these analogs, identify interacting proteins, and elucidate regulatory mechanisms. This compound, with its N-oxide modification, could serve as such a probe to explore the substrate specificity and catalytic mechanisms of enzymes involved in purine processing.

Tools for Elucidating Enzyme Reaction Mechanisms

Studying how enzymes interact with substrate analogs provides invaluable insight into their reaction mechanisms. The specific structural and electronic changes introduced by the N-oxide group in this compound could be used to probe the active site of purine-metabolizing enzymes. By analyzing binding affinities and catalytic efficiencies compared to the parent purine, researchers can deduce the importance of specific hydrogen bonding interactions and electronic distributions for enzyme function.

Broader Research Applications of Purine N Oxides Excluding Prohibited Elements

Agricultural Chemistry Research (e.g., Enhancing Plant Stress Resistance)

The investigation into purine (B94841) metabolism and its derivatives is revealing promising avenues for enhancing plant resilience to environmental challenges. Abiotic stresses, such as drought and high salinity, are major factors limiting crop productivity worldwide. Research indicates that the metabolic pathways involving purines play a crucial role in a plant's ability to withstand these adverse conditions.

A key area of this research focuses on the role of purine catabolism intermediates in stress tolerance. One such metabolite, allantoin (B1664786) , has been identified as a significant factor in enhancing plant tolerance to abiotic stresses. researchgate.netnih.gov Studies have shown a correlation between the accumulation of allantoin and increased resistance to drought, salinity, and other environmental pressures. researchgate.net The mechanism of action is multifaceted; allantoin is believed to activate the production of abscisic acid (ABA), a key plant hormone involved in stress responses. nih.gov This activation occurs through both the increased transcription of genes encoding enzymes for ABA biosynthesis and the post-translational activation of enzymes that release active ABA from its conjugated forms. nih.gov

Furthermore, some purine metabolites, including allantoin, may function as reactive oxygen species (ROS) scavengers, protecting plant cells from oxidative damage caused by stress conditions. researchgate.net Research in Arabidopsis has demonstrated that mutants with higher levels of allantoin exhibit enhanced tolerance to osmotic stress and drought. researchgate.net The exogenous application of allantoin to wild-type plants has also been shown to induce stress-responsive gene expression, further supporting its role in stress mitigation. nih.gov

In addition to its role in stress signaling, purine metabolism is fundamental to nitrogen mobilization in plants. Purine-derived ureides, such as allantoin and allantoate, are important forms of nitrogen transported within the plant. researchgate.net Under stress conditions like drought or salinity, the regulation of ureide metabolism appears to be a critical component of the plant's survival strategy. researchgate.net While increased ureide content has been associated with stress sensitivity in some cases, the ability to efficiently catabolize ureides is often linked to tolerance. researchgate.net

Recent studies have also highlighted the role of purines in plant-microbe interactions under stress. For instance, it has been observed that salt-stressed wild soybean plants secrete purines, particularly xanthine (B1682287) , which in turn attracts beneficial Pseudomonas bacteria to the root zone. researchgate.net These bacteria can then enhance the plant's tolerance to salt stress, suggesting a complex interplay between purine metabolism, root exudates, and the rhizosphere microbiome in mediating plant resilience. researchgate.net

The findings from these studies suggest that modulating purine metabolism, potentially through the application of specific purine derivatives like N-oxides, could be a viable strategy for developing crops with enhanced stress tolerance.

Table 1: Effects of Allantoin on Plant Stress Tolerance

| Stress Factor | Plant Species | Observed Effects | Reference |

| Drought, Osmotic Stress | Arabidopsis thaliana | Increased tolerance, up-regulation of stress-related genes, activation of ABA metabolism. | nih.govresearchgate.net |

| Drought | Rice (Oryza sativa) | Enhanced drought resistance, increased accumulation of drought-resistant metabolites. | nih.gov |

| Drought | Rapeseed (Brassica campestris) | Improved antioxidant metabolism and physiology, enhanced plant growth and biomass. | mdpi.com |

| Salinity, Drought, Heavy Metals | General | Correlation between higher allantoin accumulation and increased tolerance. | researchgate.net |

Materials Science Applications (e.g., as Structural Motifs in Energetic Compounds or Coordination Complexes)

The unique structural and electronic features of the purine scaffold, including its N-oxide derivatives, have made it a target for exploration in materials science. The presence of multiple nitrogen atoms and the potential for N-oxidation provide versatile coordination sites for the construction of novel materials with interesting properties.

One significant area of application is in the field of coordination chemistry. Purine N-oxides can act as ligands, binding to metal ions to form coordination complexes and coordination polymers. acs.orgresearchgate.netwikipedia.org The oxygen atom of the N-oxide group provides a coordination site, influencing the geometry and properties of the resulting metal complex. wikipedia.org These complexes have been studied for a variety of potential applications, taking advantage of the combined properties of the metal center and the purine ligand. Research has shown that purine derivatives can form stable complexes with a range of transition metals, including platinum, with the N7 position of the purine ring being a common coordination site. nih.govcsic.es

The ability of purine derivatives to act as building blocks extends to the development of energetic materials. As researchers seek new high-energy-density materials (HEDMs) with improved performance and safety characteristics, nitrogen-rich heterocyclic compounds like purines have become attractive candidates. Computational studies have explored the potential of polynitropurines as HEDMs. nih.gov By introducing nitro groups onto the purine ring, the energy content of the molecule can be significantly increased. nih.gov Theoretical calculations of properties such as heats of formation and detonation velocities suggest that certain polynitropurine derivatives could be promising candidates for practical energetic compounds. nih.gov

Furthermore, the concept of energetic coordination polymers (ECPs) utilizes ligands like purine to construct extended networks with metal ions. rsc.org These materials can offer advantages over traditional organic explosives, such as higher density and improved thermal stability. For example, coordination polymers synthesized from purine and silver salts have demonstrated excellent thermal stability and acceptable detonation properties while remaining insensitive to mechanical stimuli. rsc.org The structure of these ECPs, whether a three-dimensional network or a lamellar structure, plays a crucial role in determining their energetic performance and stability. rsc.org

The versatility of the purine system, with its multiple functionalization points, allows for the fine-tuning of the properties of these materials. By modifying the substituents on the purine ring or altering the metal ions and co-ligands in coordination complexes, researchers can tailor the resulting materials for specific applications, from catalysis to advanced energetic systems.

Table 2: Properties of Purine-Based Energetic Coordination Polymers

| Compound | Metal Ion | Co-ligand | Density (g cm⁻³) | Decomposition Temperature (°C) | Detonation Velocity (m s⁻¹) | Reference |

| ECP-1 | Ag(I) | ClO₄⁻ | 2.37 | 320.4 | 7691 | rsc.org |

| ECP-2 | Ag(I) | NO₃⁻ | 2.36 | 405.2 | 6707 | rsc.org |

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,9-Dihydro-6H-purin-6-one 7-oxide?

Answer:

The synthesis of this compound typically involves oxidation of hypoxanthine derivatives. For example, hypoxanthine (6,7-dihydro-3H-purin-6-one) can undergo controlled oxidation using agents like hydrogen peroxide or enzymatic pathways to introduce the 7-oxide group . Purification often employs recrystallization from aqueous methanol or ethanol, as described for related purine derivatives . Impurity removal (e.g., unreacted starting materials) may require reverse-phase HPLC, particularly for pharmaceutical-grade standards .

Basic: How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound?

Answer:

1H and 13C NMR are critical for structural confirmation. For example, 2D NMR (COSY, HSQC) can resolve overlapping signals in the purine ring, with characteristic shifts observed for the 7-oxide group (e.g., downfield shifts in C7 and H8 due to electron withdrawal) . IR spectroscopy should confirm the presence of carbonyl (C6=O) and N-oxide (N7-O) groups, with peaks around 1680 cm⁻¹ and 1250 cm⁻¹, respectively . Reference spectra from analogous compounds (e.g., guanine or acyclovir derivatives) aid in assignment .

Basic: What are the key physicochemical properties (e.g., pKa, logP) influencing its solubility and stability?

Answer:

The compound’s pKa (~8.2) suggests limited solubility in neutral aqueous buffers, necessitating acidic conditions (pH <6) for dissolution . LogP values (e.g., -0.36 at pH 5.5) indicate hydrophilicity, but the 7-oxide group may increase polarity, requiring co-solvents like DMSO for in vitro assays . Stability studies should monitor peroxide formation under light or oxidative conditions, as purine oxides are prone to degradation .

Advanced: How can researchers resolve contradictions in NMR data for structurally similar isomers (e.g., N-7 vs. N-9 substitution)?

Answer:

Distinguishing isomers requires advanced NMR techniques:

- NOESY/ROESY : Correlates spatial proximity between protons (e.g., H8 and ribose protons in N-9 glycosylated vs. N-7 isomers) .

- HPLC-MS : Retention times and fragmentation patterns differ; for example, N-7 isomers of ganciclovir derivatives elute earlier than N-9 forms .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives, as seen in patent data for related nucleoside analogs .

Advanced: What strategies improve stability in biological matrices during pharmacokinetic studies?

Answer:

- Buffering : Use low-temperature (4°C) and acidic buffers (pH 3–4) to minimize hydrolysis of the N-oxide group .

- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze degradation .

- LC-MS/MS : Employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How does glycosylation (e.g., ribofuranosyl attachment) affect the compound’s biochemical activity?

Answer:

Glycosylation at N-9 (e.g., β-D-ribofuranosyl derivatives) enhances binding to nucleoside transporters and enzymatic processing, as seen in antiviral agents like acyclovir . In contrast, N-7 glycosylation (e.g., ganciclovir impurities) reduces antiviral efficacy due to steric hindrance in viral kinase recognition . Activity assays should compare IC50 values against viral polymerases or cellular uptake rates using radiolabeled analogs .

Advanced: What methodologies quantify trace impurities (e.g., peroxides, deamination products) in long-term storage?

Answer:

- HPLC-UV/ELSD : Detect peroxide derivatives (e.g., hydroperoxides) using C18 columns with mobile phases containing 0.1% TFA .

- LC-HRMS : Identify deamination products (e.g., xanthine derivatives) via exact mass matching (Δm/z = +16 for oxidation) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate degradation pathways .

Advanced: How can computational modeling predict interactions with target enzymes (e.g., viral thymidine kinase)?

Answer:

- Docking studies : Use software like AutoDock Vina to model the 7-oxide group’s hydrogen bonding with catalytic residues (e.g., Tyr 172 in herpes simplex virus TK) .

- MD simulations : Assess conformational stability of the purine ring in enzyme active sites over 100-ns trajectories .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.